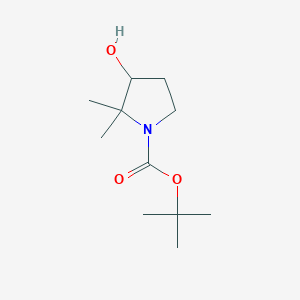

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

描述

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in scientific studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with a suitable hydroxylating agent. The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield . Common reagents used in the synthesis include tert-butyl hydroperoxide and various catalysts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The compound is then purified using standard techniques like crystallization or chromatography to achieve the required purity for industrial applications .

化学反应分析

Types of Reactions

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

科学研究应用

Organic Synthesis

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is extensively used as a building block in organic synthesis. Its structural features allow it to participate in numerous chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield different alcohols or amines.

- Substitution : The tert-butyl group can be substituted with other functional groups under appropriate conditions.

These reactions enable the synthesis of more complex organic molecules, which are vital in various fields of chemistry and materials science .

Biological Studies

In biological research, this compound plays a significant role in studying biological pathways and mechanisms. It serves as a precursor in the synthesis of biologically active compounds, allowing researchers to explore its potential therapeutic properties. Notably, its interactions with specific enzymes can influence metabolic pathways and cellular functions, making it a subject of interest for drug design .

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent. Its unique structural characteristics enable it to act as a substrate or inhibitor for specific enzymes, which can lead to significant changes in biological activity. Research continues to explore its mechanisms of action and applications in drug development .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as a stabilizer in various processes. Its stability and reactivity make it suitable for use in manufacturing processes that require specific chemical properties .

Case Study 1: Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with specific enzymes involved in metabolic pathways. These investigations have revealed its potential as an inhibitor for certain enzymes, highlighting its importance in understanding metabolic regulation and developing new therapeutic agents.

Case Study 2: Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound has been employed to create complex molecules through multi-step reactions. For instance, researchers have successfully synthesized novel compounds that exhibit enhanced biological activity by utilizing this compound as a key intermediate.

作用机制

The mechanism of action of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains a carbamate group and two hydroxyl groups.

Uniqueness

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of a tert-butyl group and a hydroxylated pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

生物活性

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (CAS No. 1497778-22-9) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties based on available literature.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- SMILES Representation : CC1(C(CCN1C(=O)OC(C)(C)C)O)C

The compound features a pyrrolidine ring with a tert-butyl group and a carboxylate functional group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with tert-butyl esters under controlled conditions, often utilizing acid or base catalysts to facilitate the formation of the desired product.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in its class have demonstrated several pharmacological effects:

- Cholinesterase Inhibition : Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, related derivatives exhibited IC₅₀ values ranging from 0.084 µM to 5.98 µM against BChE and AChE respectively .

- Antioxidant Activity : Many pyrrolidine derivatives possess antioxidant properties, which can protect neuronal cells from oxidative stress. This activity is often evaluated using assays such as ABTS and FRAP .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may provide neuroprotective effects by preventing β-amyloid aggregation, a hallmark of Alzheimer’s pathology .

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis. For example, hydroxylation of pyrrolidine derivatives followed by Boc protection under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Reduction Reactions : Enantioselective reduction of diketones (e.g., 2,2-dimethylcyclohexane-1,3-dione) using chiral catalysts like ruthenium TsDPEN complexes to introduce stereochemistry at the 3-hydroxy position .

- Functionalization : Subsequent alkylation or substitution reactions to introduce the tert-butyl and dimethyl groups.

Key Reagents : Boc anhydride, triethylamine, chiral Ru catalysts, LiAlH₄ for reductions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopic Analysis :

- X-ray Crystallography : For absolute stereochemical confirmation. Programs like SHELXL refine hydrogen-bonding patterns and molecular packing .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 244.18 g/mol) .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be optimized?

Methodological Answer: Enantioselectivity is achieved via:

- Chiral Catalysts : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) in isopropanol or dichloromethane with formic acid as a reductant. Catalyst loadings as low as 0.1 mol% yield >99% ee .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance stereochemical control by stabilizing transition states.

- Temperature Control : Reactions performed at 0°C minimize racemization .

Validation : Monitor reaction progress via chiral HPLC and compare retention times with racemic mixtures .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray, and computational methods:

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to resolve ambiguities in peak assignments .

- Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to interpret crystallographic data and validate hydrogen-bonding motifs (e.g., R₂²(8) patterns in pyrrolidine derivatives) .

- SHELX Refinement : Leverage SHELXL’s robust algorithms for handling twinned or low-resolution crystallographic data to resolve structural discrepancies .

Q. What computational tools are effective for designing retrosynthetic pathways?

Methodological Answer:

- AI-Driven Retrosynthesis : Platforms like Reaxys or Pistachio integrate reaction databases to propose one-step synthetic routes. For example, retrosynthesis of the compound may prioritize Boc protection of pyrrolidine intermediates .

- Template Relevance Models : Tools like BKMS_Metabolic predict feasible reactions (e.g., oxidation of amines to hydroxyl groups using KMnO₄) .

- Validation : Compare predicted pathways with literature precedents (e.g., tert-butyl esterification in piperidine analogs) .

Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Biological Activity : The 3-hydroxy group’s stereochemistry affects binding to targets (e.g., enzyme active sites). For example, (S)-enantiomers may exhibit higher affinity for kinases .

- Derivatization Strategies : Epimerization risks during functionalization (e.g., Mitsunobu reactions) require careful pH control (<7.0) to retain stereochemical integrity .

- Case Study : Analogous pyrrolidine derivatives show stereospecific inhibition of proteases, validated via molecular docking simulations .

Q. What safety precautions are critical during large-scale synthesis?

Methodological Answer:

- Handling tert-Butyl Esters : Avoid open flames or sparks (flash point ~150°C) and store in inert atmospheres (N₂/Ar) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with bicarbonate before disposal .

- Exposure Limits : Adhere to OSHA PELs (Permissible Exposure Limits) for pyrrolidine derivatives (5 ppm over 8 hours) .

属性

IUPAC Name |

tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h8,13H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYZGFMHPAODEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497778-22-9 | |

| Record name | tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。